molecular formula C10H15ClN2 B1272274 N-(4-Chlorobenzyl)propane-1,3-diamine CAS No. 61798-10-5

N-(4-Chlorobenzyl)propane-1,3-diamine

Cat. No.: B1272274
CAS No.: 61798-10-5
M. Wt: 198.69 g/mol
InChI Key: RMASORJTUXYTIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)propane-1,3-diamine typically involves the reaction of 4-chlorobenzyl chloride with propane-1,3-diamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed, and purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylpropane-1,3-diamine
  • N-(2-Chlorobenzyl)propane-1,3-diamine
  • N-(4-Nitrobenzyl)propane-1,3-diamine
  • N-(4-Methoxybenzyl)propane-1,3-diamine
  • N,N’-Dibenzylpropane-1,3-diamine
  • N-(3-Nitrobenzyl)propane-1,3-diamine

Uniqueness

N-(4-Chlorobenzyl)propane-1,3-diamine is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in the synthesis of metal complexes and a potential candidate for drug development .

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5,13H,1,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMASORJTUXYTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373096
Record name N-(4-CHLOROBENZYL)PROPANE-1,3-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61798-10-5
Record name N-(4-CHLOROBENZYL)PROPANE-1,3-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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